JAK1 Inhibitory Potency: A Defined Starting Point for Target Engagement Studies
The compound has been reported as part of a series of JAK inhibitors, with in vitro enzymatic assays revealing a JAK1 IC50 of 5 nM [1]. This value provides a quantitative baseline for procurement: researchers can evaluate new batches or in-house synthesized analogs against this benchmark. By contrast, many early-generation imidazolidine derivatives lacking optimized N-substitution exhibit JAK1 IC50 values >100 nM, representing a >20-fold potency gap [2].
| Evidence Dimension | JAK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5 nM (JAK1 catalytic domain) |
| Comparator Or Baseline | IC50 >100 nM for unoptimized imidazolidine analogs in related patent disclosures |
| Quantified Difference | Approximately ≥20-fold greater potency for the target compound |
| Conditions | In vitro enzymatic assay using human JAK1 catalytic domain (a.a. 837-1142) with an N-terminal His tag; assay methodology described in Park et al., Analytical Biochemistry |
Why This Matters
Knowing the compound's exact JAK1 IC50 allows for direct potency-based selection over other imidazolidine cores when designing focused kinase libraries or confirming target engagement in biochemical assays.
- [1] BindingDB. Entry BDBM400520: US10695337, Example 276; US11285140, Example 276; US9999619, Example 276. JAK1 IC50 = 5 nM. View Source
- [2] Google Patents. Heterocycles as modulators of kinase activity. Patent No. US9867826B2. View Source
